(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- is a complex organic compound with the molecular formula C21H26O8 and a molecular weight of 406.43 g/mol . This compound is characterized by the presence of a 1,3-dioxolane ring substituted with two 3,4,5-trimethoxyphenyl groups. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, followed by purification through recrystallization or chromatography
Chemical Reactions Analysis
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- include:
1,3-Dioxolane, 2,4-bis(3,4-dimethoxyphenyl)-: This compound lacks one methoxy group on each phenyl ring, which may affect its chemical reactivity and biological activity.
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2S,4R)-rel-: This is the enantiomer of the compound and may exhibit different biological activities due to its stereochemistry.
The uniqueness of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- lies in its specific stereochemistry and the presence of three methoxy groups on each phenyl ring, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2R,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21-/m1/s1 |
InChI Key |
DUAYHYGJMLZLCE-WIYYLYMNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.